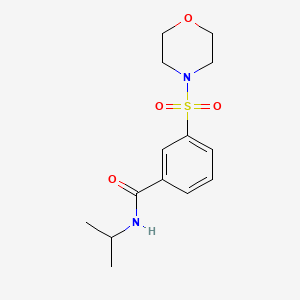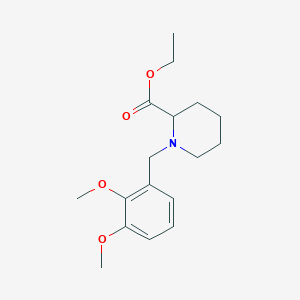
2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, commonly known as NTO, is a heterocyclic compound that has shown promising results in various scientific research applications. NTO is a derivative of oxadiazole and has a unique structure that makes it an interesting compound for further research.
Wirkmechanismus
The exact mechanism of action of NTO is not fully understood. However, it is believed that NTO acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. NTO has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
NTO has been shown to have both biochemical and physiological effects. In vitro studies have shown that NTO inhibits the growth and proliferation of cancer cells. NTO has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that NTO has anticancer properties and can inhibit the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NTO is its unique structure, which makes it an interesting compound for further research. NTO is also relatively easy to synthesize and can be obtained in high yields. However, one of the major limitations of NTO is its low solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for NTO research. One of the major directions is the development of new NTO derivatives with improved properties. Another direction is the investigation of the mechanism of action of NTO and its derivatives. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of NTO in vivo. Finally, NTO has shown potential as a sensitizer in DSSCs, and further research is needed to optimize its performance in these devices.
Conclusion:
In conclusion, 2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a promising compound with potential applications in optoelectronics and medicinal chemistry. NTO has shown anticancer properties and has been used as a lead compound for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of NTO and its derivatives and to optimize their properties for various applications.
Synthesemethoden
The synthesis of NTO involves the reaction of 2-naphthylamine and 2,4,5-trimethoxybenzoyl chloride in the presence of triethylamine and pyridine. The reaction takes place in dichloromethane and is carried out at room temperature. The resulting product is then purified through column chromatography to obtain pure NTO.
Wissenschaftliche Forschungsanwendungen
NTO has shown promising results in various scientific research applications. One of the major applications of NTO is in the field of optoelectronics. NTO has been used as a fluorescent material in OLEDs (organic light-emitting diodes) and as a sensitizer in DSSCs (dye-sensitized solar cells). NTO has also been used as a building block for the synthesis of other organic compounds with potential applications in optoelectronics.
Another important application of NTO is in the field of medicinal chemistry. NTO has been shown to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. NTO has also shown potential as an antiviral and antibacterial agent.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yl-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-24-17-12-19(26-3)18(25-2)11-16(17)21-23-22-20(27-21)15-9-8-13-6-4-5-7-14(13)10-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIRPUNUCGSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NN=C(O2)C3=CC4=CC=CC=C4C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-2-yl-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4927939.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)




![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)


![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)